molecular formula C6H8FN3O B11705238 2-(Dimethylamino)-6-fluoropyrimidin-4(1H)-one

2-(Dimethylamino)-6-fluoropyrimidin-4(1H)-one

Cat. No.: B11705238
M. Wt: 157.15 g/mol
InChI Key: JWVFRXPWBGMQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-6-fluoropyrimidin-4(1H)-one is a pyrimidinone derivative featuring a dimethylamino group at position 2 and a fluorine atom at position 6. Pyrimidinones are six-membered heterocyclic compounds with two nitrogen atoms and a ketone group, making them versatile scaffolds in medicinal and materials chemistry.

Properties

Molecular Formula

C6H8FN3O

Molecular Weight

157.15 g/mol

IUPAC Name

2-(dimethylamino)-4-fluoro-1H-pyrimidin-6-one

InChI

InChI=1S/C6H8FN3O/c1-10(2)6-8-4(7)3-5(11)9-6/h3H,1-2H3,(H,8,9,11)

InChI Key

JWVFRXPWBGMQAL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=CC(=O)N1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-fluoropyrimidin-4(1H)-one typically involves the reaction of 2-chloro-6-fluoropyrimidine with dimethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 6 serves as a primary site for nucleophilic substitution. This reactivity is enhanced by electron-withdrawing effects from the pyrimidine ring and neighboring substituents.

Key Reactions:

  • Aromatic Fluorine Displacement: Fluorine undergoes substitution with nucleophiles like amines, thiols, or alkoxides. For example, in Suzuki-Miyaura cross-coupling, the fluorine atom can be replaced by aryl/heteroaryl groups using palladium catalysts .

  • Conditions: Reactions typically require polar aprotic solvents (e.g., DMF, THF) and bases (e.g., K₂CO₃, Cs₂CO₃) at 60–100°C .

Example Reaction Pathway:

2-(Dimethylamino)-6-fluoropyrimidin-4(1H)-one+Arylboronic AcidPdCl2(PPh3)2,Base2-Aryl-6-(dimethylamino)pyrimidin-4(1H)-one\text{this compound} + \text{Arylboronic Acid} \xrightarrow{\text{PdCl}_2(\text{PPh}_3)_2, \text{Base}} \text{2-Aryl-6-(dimethylamino)pyrimidin-4(1H)-one}

Yield: ~65–85% .

Functionalization via the Dimethylamino Group

The dimethylamino substituent at position 2 influences electronic properties and participates in:

a. Alkylation/Quaternization:

  • Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

  • Conditions: Requires polar solvents (e.g., DCM) at room temperature .

b. Deprotonation and Nucleophilic Attack:

  • The amino group can be deprotonated by strong bases (e.g., LDA, NaH), generating a resonance-stabilized anion that attacks electrophiles like aldehydes or alkyl halides .

  • Mechanism: Deprotonation enhances nucleophilicity at position 4 or 6 via conjugation with the pyrimidine ring .

Ring Modification and Cyclization

The pyrimidine core participates in cycloadditions and ring-expansion reactions:

a. Pyrimidine Ring Functionalization:

  • Oxidation: The 4(1H)-one moiety can be oxidized to a ketone or carboxylate derivative using KMnO₄ or CrO₃.

  • Reduction: Sodium borohydride selectively reduces the carbonyl group to a hydroxyl group.

b. Spirocyclic Compound Formation:

  • Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions to form fused bicyclic structures .

Cross-Coupling Reactions

The compound serves as a scaffold in transition-metal-catalyzed reactions:

Reaction Type Catalyst Reagents Products Yield
Suzuki CouplingPdCl₂(PPh₃)₂Arylboronic acid, Base6-Arylpyrimidin-4(1H)-one derivatives68–75%
Buchwald-Hartwig AminationPd(OAc)₂/XantphosPrimary/Secondary amines6-Aminopyrimidine analogs50–60%

Biological Activity and Mechanistic Insights

Derivatives of this compound exhibit kinase inhibitory activity (e.g., CDK2/CDK9) . The dimethylamino group enhances binding to ATP pockets via hydrogen bonding, while fluorine improves metabolic stability .

Structure-Activity Relationship (SAR):

  • Fluorine Replacement: Substitution with bulkier groups (e.g., Cl, Br) reduces potency .

  • Dimethylamino Modification: Quaternization or oxidation diminishes activity due to steric hindrance .

Analytical Characterization

Reaction products are characterized using:

  • NMR Spectroscopy: Confirms substitution patterns (e.g., disappearance of δ 160–165 ppm for fluorine) .

  • Mass Spectrometry: Validates molecular weights (e.g., [M+H]⁺ peaks) .

Scientific Research Applications

Pharmaceutical Synthesis

2-(Dimethylamino)-6-fluoropyrimidin-4(1H)-one serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the preparation of voriconazole, an antifungal medication. The synthetic routes often utilize this compound due to its favorable reactivity and ability to form diverse derivatives that enhance biological activity .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. In vitro studies conducted by the National Cancer Institute revealed that compounds derived from this pyrimidine demonstrated potent antitumor effects against various cancer cell lines, showcasing promising mean growth inhibition values .

Potential Therapeutic Uses

The compound's structural features make it a candidate for developing therapies targeting neurodegenerative diseases. By modulating DYRK1A activity, researchers aim to create treatments for conditions like Alzheimer's disease and Down syndrome. The selective inhibition of this kinase could lead to decreased formation of amyloid plaques and neurofibrillary tangles, common hallmarks of these diseases .

Case Study: Voriconazole Synthesis

A detailed patent outlines a method for synthesizing voriconazole using this compound as an intermediate. The process involves several steps including deprotonation and coupling reactions that yield high purity products suitable for pharmaceutical applications .

Case Study: Anticancer Evaluation

In another study, compounds derived from this pyrimidine were evaluated for their cytotoxicity against human tumor cells. The results indicated significant growth inhibition rates, with some derivatives achieving GI50 values below 20 μM, highlighting their potential as lead compounds in cancer therapy .

Data Table: Summary of Applications

Application AreaDescriptionReference
Pharmaceutical SynthesisUsed as an intermediate in the synthesis of voriconazole and other drugs
Anticancer ActivityExhibits significant growth inhibition against various cancer cell lines
Therapeutic PotentialTargeting DYRK1A for neurodegenerative disease treatment

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-fluoropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Electron-Withdrawing Groups: Fluorine at position 6 withdraws electron density, stabilizing the ring and reducing susceptibility to oxidation. Difluoromethyl (CF₂H) in 6-(Difluoromethyl)-4(1H)-Pyrimidinone amplifies this effect .
  • Steric Considerations: Bulkier substituents like phenyl (in 2-(dimethylamino)-6-phenylpyrimidin-4(1H)-one) or ethyl (in 6-ethyl-5-fluoropyrimidin-4(3H)-one) may hinder molecular packing or binding efficiency .

Physicochemical Properties

  • Solubility: The dimethylamino group in this compound may improve water solubility compared to phenyl-substituted analogues .
  • Thermal Stability: Higher boiling points in phenyl-containing derivatives (e.g., 349°C for 2-(dimethylamino)-6-phenylpyrimidin-4(1H)-one) correlate with increased aromaticity and molecular weight .

Biological Activity

2-(Dimethylamino)-6-fluoropyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies to explore its biological activity, mechanisms of action, and therapeutic potential.

  • Molecular Formula: C7H9FN4O
  • Molecular Weight: 172.17 g/mol
  • Structure: The compound features a fluorine atom at the 6-position and a dimethylamino group at the 2-position of the pyrimidine ring, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antitumor properties. The compound acts primarily through inhibition of key enzymes involved in cell cycle regulation and proliferation.

  • Inhibition of Cyclin-Dependent Kinases (CDKs):
    • It has been shown to inhibit CDK2 and CDK9, which are critical for cell cycle progression and transcriptional regulation in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in various cancer cell lines .
  • Induction of Apoptosis:
    • Studies have demonstrated that treatment with this compound results in the activation of apoptotic pathways, contributing to cell death in tumor models .
  • Impact on EMT and MET:
    • The compound may also influence epithelial-mesenchymal transition (EMT) processes, promoting a shift towards a less aggressive epithelial phenotype, thereby reducing metastatic potential .

In Vitro Studies

A series of experiments conducted on human cancer cell lines have shown promising results:

  • Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer).
  • IC50 Values: The compound exhibited IC50 values ranging from 0.026 µM to 0.710 nM across different cell lines, indicating potent antiproliferative activity .
Cell LineIC50 Value (µM)Mechanism of Action
MCF-70.026CDK inhibition leading to apoptosis
A5490.710Induction of apoptosis
DU-1450.3606Inhibition of EMT

In Vivo Studies

In xenograft models, administration of this compound resulted in significant tumor growth inhibition with minimal toxicity observed in surrounding healthy tissues .

Case Studies

Case Study: Breast Cancer Treatment
In a study involving MCF-7 xenograft models, treatment with the compound led to a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates within the tumors, supporting the compound's role as an effective therapeutic agent against breast cancer.

Case Study: Lung Cancer Treatment
A549 cells treated with varying concentrations of the compound showed a dose-dependent response, with significant reductions in cell viability noted at concentrations above 0.5 µM. The study highlighted the potential for this compound as part of combination therapies targeting lung cancer.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Dimethylamino)-6-fluoropyrimidin-4(1H)-one, and how can reaction conditions be optimized?

Answer:
The synthesis of pyrimidinone derivatives typically employs one-pot multicomponent reactions (MCRs) or stepwise functionalization. For example, dihydropyrimidinones are often synthesized via Biginelli-like reactions using urea/thiourea, β-keto esters, and aldehydes under acidic conditions . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in fluorination steps .
  • Catalyst use : Lewis acids (e.g., HCl in DMF) improve cyclization efficiency .
  • Temperature control : Reactions at 60–80°C balance yield and decomposition risks .
    Yield improvements (>60%) are achievable by isolating intermediates (e.g., 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones) before dimethylamination .

Advanced: How can contradictory NMR or crystallographic data during structural characterization be resolved?

Answer:
Discrepancies in spectroscopic data often arise from tautomerism or polymorphism. For example:

  • Tautomeric equilibria : The keto-enol tautomerism in pyrimidinones can lead to variable 1H^1H-NMR signals. Use 13C^{13}C-NMR and 19F^{19}F-NMR to confirm substituent positions .
  • X-ray crystallography : Resolve ambiguities by comparing experimental unit-cell parameters (e.g., space group P21/cP2_1/c) and bond angles (e.g., C–N–C ≈ 115°) with literature data .
  • DFT calculations : Validate electronic structures by matching computed IR spectra (e.g., C=O stretches at 1680–1720 cm1^{-1}) with experimental data .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:
A multimodal approach is essential:

  • NMR spectroscopy :
    • 1H^1H-NMR: Identify aromatic protons (δ 6.5–8.5 ppm) and dimethylamino groups (δ 2.8–3.2 ppm) .
    • 19F^{19}F-NMR: Confirm fluorine substitution (δ -110 to -120 ppm for C–F) .
  • Mass spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]+^+ at m/z 200.082) .
  • IR spectroscopy : Detect carbonyl (C=O) stretches near 1675 cm1^{-1} .

Advanced: How can researchers design in vivo studies to evaluate the compound’s pharmacokinetics and toxicity?

Answer:
Key steps include:

  • Animal models : Use Sprague-Dawley rats or CD-1 mice for bioavailability and acute toxicity assays. Administer doses ranging from 10–100 mg/kg .
  • Analytical methods : Quantify plasma concentrations via HPLC-MS/MS with a C18 column (LOD: 0.1 ng/mL) .
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
  • Behavioral assays : Assess CNS effects using rotarod or open-field tests .

Basic: What are common impurities in synthesized batches, and how can they be mitigated?

Answer:
Typical impurities include:

  • Unreacted starting materials : Detect via TLC (Rf ≈ 0.3–0.5) and remove by recrystallization in ethanol/water .
  • Byproducts from fluorination : Use scavengers (e.g., K2_2CO3_3) to minimize HF formation .
  • Oxidation products : Store compounds under nitrogen to prevent dimethylamino group oxidation .
    Purification via column chromatography (silica gel, CH2 _2Cl2 _2/MeOH 9:1) achieves >95% purity .

Advanced: How can computational methods elucidate the electronic effects of substituents on reactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the fluorine atom lowers LUMO energy, enhancing electrophilicity .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) to guide SAR studies .
  • Solvent modeling : Use COSMO-RS to predict solubility profiles in DMSO or aqueous buffers .

Basic: What crystallization conditions yield high-quality single crystals for X-ray analysis?

Answer:

  • Solvent systems : Slow evaporation from ethanol/water (7:3) at 4°C produces diffraction-quality crystals .
  • Temperature : Maintain 123 K during data collection to minimize thermal motion .
  • Crystal mounting : Use Paratone-N oil to prevent dehydration .

Advanced: How can researchers reconcile conflicting bioactivity data across cell-based vs. in vivo assays?

Answer:

  • Metabolic stability : Test liver microsome stability (e.g., t1/2_{1/2} > 60 min in human microsomes) to identify rapid degradation in vivo .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fractions (e.g., fu < 5% reduces efficacy) .
  • Species differences : Compare murine vs. human CYP450 metabolism profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.